molecular formula C18H13Cl3N2 B6299255 1-(1-Naphthyl)ethanone (2,4,6-trichlorophenyl)hydrazone CAS No. 2270915-10-9

1-(1-Naphthyl)ethanone (2,4,6-trichlorophenyl)hydrazone

Cat. No.: B6299255
CAS No.: 2270915-10-9
M. Wt: 363.7 g/mol
InChI Key: ZCIGAERYUHUVMG-SSDVNMTOSA-N
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Description

1-(1-Naphthyl)ethanone (2,4,6-trichlorophenyl)hydrazone: is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) attached to a hydrazine group This compound is synthesized by the reaction of 1-(1-naphthyl)ethanone with 2,4,6-trichlorophenylhydrazine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Naphthyl)ethanone (2,4,6-trichlorophenyl)hydrazone typically involves the condensation reaction between 1-(1-naphthyl)ethanone and 2,4,6-trichlorophenylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone bond, and the product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Naphthyl)ethanone (2,4,6-trichlorophenyl)hydrazone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazone group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products:

    Oxidation: Formation of naphthyl ketones and trichlorophenyl oxides.

    Reduction: Formation of naphthyl amines and trichlorophenyl amines.

    Substitution: Formation of substituted hydrazones with various functional groups.

Scientific Research Applications

Chemistry: 1-(1-Naphthyl)ethanone (2,4,6-trichlorophenyl)hydrazone is used as a reagent in organic synthesis. It serves as an intermediate in the preparation of various heterocyclic compounds and can be used in the development of new materials with specific properties.

Biology: In biological research, this compound is used to study enzyme inhibition and protein-ligand interactions. It can act as a probe to investigate the binding sites and mechanisms of action of various enzymes.

Medicine: The compound has potential applications in medicinal chemistry. It is explored for its antimicrobial, antifungal, and anticancer properties. Researchers are investigating its ability to inhibit the growth of pathogenic microorganisms and cancer cells.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 1-(1-Naphthyl)ethanone (2,4,6-trichlorophenyl)hydrazone involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The hydrazone group can form covalent bonds with active site residues, leading to enzyme inhibition. Additionally, the compound can interact with cellular membranes, affecting membrane integrity and permeability.

Comparison with Similar Compounds

  • 1-(1-Naphthyl)ethanone (4-chlorophenyl)hydrazone
  • 1-(1-Naphthyl)ethanone (4-nitrophenyl)hydrazone
  • 1-(1-Naphthyl)ethanone (4-methylphenyl)hydrazone

Comparison: 1-(1-Naphthyl)ethanone (2,4,6-trichlorophenyl)hydrazone is unique due to the presence of three chlorine atoms on the phenyl ring. This structural feature enhances its reactivity and potential biological activity compared to similar compounds with fewer or no chlorine substituents. The trichlorophenyl group also contributes to the compound’s stability and lipophilicity, making it more effective in certain applications.

Properties

IUPAC Name

2,4,6-trichloro-N-[(E)-1-naphthalen-1-ylethylideneamino]aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Cl3N2/c1-11(14-8-4-6-12-5-2-3-7-15(12)14)22-23-18-16(20)9-13(19)10-17(18)21/h2-10,23H,1H3/b22-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCIGAERYUHUVMG-SSDVNMTOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC1=C(C=C(C=C1Cl)Cl)Cl)C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC1=C(C=C(C=C1Cl)Cl)Cl)/C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Cl3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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